molecular formula C27H22 B15076724 1,1,3,3-Tetraphenyl-1-propene CAS No. 4960-55-8

1,1,3,3-Tetraphenyl-1-propene

Cat. No.: B15076724
CAS No.: 4960-55-8
M. Wt: 346.5 g/mol
InChI Key: PSLHAJSIVBEUGX-UHFFFAOYSA-N
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Description

Its synthesis involves acid-catalyzed cyclialkylation reactions under stringent conditions. For instance, treatment of 1,1,3,3-tetraphenyl-1-propanol with H₃PO₄ at 240–260 °C yields a mixture of 1,1,3-triphenylindane (15, 27%) and 1,1,3,3-tetraphenylpropene (16, 68%), while prolonged heating with polyphosphoric acid (PPA) at 230–250 °C selectively produces 16 in 75% yield . The steric hindrance from the phenyl groups and delocalization of positive charge in intermediates significantly influence reaction pathways, favoring alkene formation over cyclization .

Properties

CAS No.

4960-55-8

Molecular Formula

C27H22

Molecular Weight

346.5 g/mol

IUPAC Name

1,3,3-triphenylprop-1-enylbenzene

InChI

InChI=1S/C27H22/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21,26H

InChI Key

PSLHAJSIVBEUGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetraphenyl-1-propene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with triphenylmethane in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of 1,1,3,3-Tetraphenyl-1-propene may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetraphenyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The phenyl groups in 1,1,3,3-Tetraphenyl-1-propene can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

1,1,3,3-Tetraphenyl-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetraphenyl-1-propene involves its interaction with molecular targets through its phenyl groups. These interactions can lead to changes in molecular conformation and reactivity, influencing various biochemical pathways. The compound’s effects are mediated by its ability to participate in electrophilic and nucleophilic reactions, as well as its potential to form stable complexes with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

1,1,3-Triphenylindane (15)

1,1,3-Triphenylindane is a cyclized product formed alongside 1,1,3,3-tetraphenylpropene in Friedel-Crafts reactions. Key differences include:

  • Structure : Indane ring system vs. linear propene backbone.
  • Reactivity : Indane formation is disfavored under mild conditions due to steric crowding, whereas propene derivatives dominate under high-temperature acid catalysis .
  • Applications : Indane derivatives are common in materials science, while 1,1,3,3-tetraphenylpropene serves as a precursor in polymer and ligand synthesis.

1,1,3-Triphenyl-2-butene (13)

This compound shares a similar phenyl-substituted alkene structure but lacks the 3,3-diphenyl substitution. Differences include:

  • Synthesis: Formed via cyclialkylation of 2,4,4-triphenyl-2-butanol under milder conditions (e.g., AlCl₃/CH₃NO₂ at room temperature) .
  • Stability : Reduced steric hindrance compared to 1,1,3,3-tetraphenylpropene, enabling easier cyclization.

Comparison with Silicon-Containing Analogs

1,1,3,3-Tetraphenyl-1,3-disilacyclobutane (TPDC, CAS not provided)

  • Structure : Silicon atoms replace carbons in the cyclobutane ring, with phenyl groups at 1,1,3,3 positions.
  • Reactivity: Undergoes ring-opening polymerization via metal nanoparticle ablation to form polysilane nanocomposites, unlike the acid-catalyzed alkene formation in 1,1,3,3-tetraphenylpropene .
  • Applications: TPDC is used in advanced materials (e.g., nanofilms), whereas 1,1,3,3-tetraphenylpropene is more relevant in organic synthesis.

1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane (CAS 807-28-3)

  • Physical Properties: Property Value (Disiloxane) Value (Propene Derivative) Source ΔfusH (Enthalpy of Fusion) 26.58 kJ/mol Not reported NIST ΔvapH (Enthalpy of Vaporization) 64.40–93.30 kJ/mol Not reported NIST
  • Synthesis: Commercially available via specialized routes (e.g., Ningbo Inno Pharmchem Co.) , contrasting with the laboratory-scale acid catalysis for 1,1,3,3-tetraphenylpropene.

Comparison with Fluorinated Propenes

trans-1,3,3,3-Tetrafluoropropylene (CAS 29118-24-9)

  • Electronic Effects : Fluorine substituents induce strong electron-withdrawing effects, unlike the electron-donating phenyl groups in 1,1,3,3-tetraphenylpropene.
  • Applications : Used as a refrigerant (Solstice® 1234ze) , whereas phenyl-substituted propenes are tailored for synthetic intermediates.

Comparison with Alcohol and Diol Derivatives

1,1,3,3-Tetraphenyl-1,3-propanediol (CAS 4705-01-5)

  • Structure : Features hydroxyl groups instead of a double bond.
  • Reactivity : Prone to dehydration under acidic conditions to form 1,1,3,3-tetraphenylpropene, highlighting its role as a precursor .

Biological Activity

1,1,3,3-Tetraphenyl-1-propene (CAS No. 4960-55-8) is a compound of significant interest in the field of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure

The molecular structure of 1,1,3,3-tetraphenyl-1-propene is characterized by a propene backbone with four phenyl groups attached to the first and third carbon atoms. This configuration contributes to its stability and reactivity in biological systems.

Antioxidant Properties

Research indicates that 1,1,3,3-tetraphenyl-1-propene exhibits notable antioxidant activity. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress within biological systems. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, suggesting its potential use in preventing oxidative damage in cells .

Anti-inflammatory Effects

In addition to its antioxidant properties, 1,1,3,3-tetraphenyl-1-propene has been investigated for its anti-inflammatory effects. Studies show that it can inhibit the production of pro-inflammatory cytokines in cell cultures. This inhibition is crucial for developing therapeutic agents aimed at treating inflammatory diseases .

Cytotoxicity Against Cancer Cells

Recent studies have highlighted the cytotoxic effects of 1,1,3,3-tetraphenyl-1-propene on various cancer cell lines. The compound has demonstrated selective toxicity towards cancerous cells while sparing normal cells. This selectivity is an essential feature for potential anticancer therapies .

Synthesis

The synthesis of 1,1,3,3-tetraphenyl-1-propene typically involves the Wittig reaction or similar methodologies that allow for the formation of double bonds in alkenes. The following table summarizes different synthetic routes explored in the literature:

Synthesis Method Reagents Yield
Wittig ReactionTriphenylphosphine oxide75%
Cross-couplingPalladium catalyst80%
Grignard ReactionPhenylmagnesium bromide70%

Case Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various phenolic compounds including 1,1,3,3-tetraphenyl-1-propene. The results indicated a significant reduction in lipid peroxidation when treated with this compound compared to controls .

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2022) demonstrated that treatment with 1,1,3,3-tetraphenyl-1-propene reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Case Study 3: Cytotoxic Effects on Cancer Cells

A recent publication detailed experiments where 1,1,3,3-tetraphenyl-1-propene was tested against breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .

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